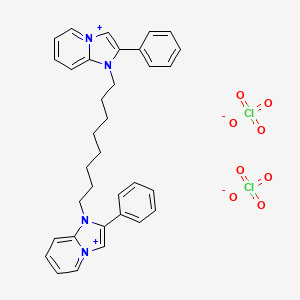
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-octamethylenebis(2-phenyl-, diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system containing nitrogen atoms, making it a valuable scaffold in drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(2-phenyl-, diperchlorate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-aminopyridines with acetophenones in the presence of a catalyst, such as Rh(III), to form the imidazo[1,2-a]pyridine core . The reaction conditions often include heating the reactants in a suitable solvent, such as benzene or ethanol, under reflux.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(2-phenyl-, diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(2-phenyl-, diperchlorate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(2-phenyl-, diperchlorate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic system with similar biological activities.
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with modifications at different positions on the core structure.
Uniqueness
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(2-phenyl-, diperchlorate is unique due to its specific structural features, such as the presence of the octamethylene bridge and the diperchlorate counterions. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
93835-25-7 |
|---|---|
Formule moléculaire |
C34H36Cl2N4O8 |
Poids moléculaire |
699.6 g/mol |
Nom IUPAC |
2-phenyl-1-[8-(2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)octyl]imidazo[1,2-a]pyridin-4-ium;diperchlorate |
InChI |
InChI=1S/C34H36N4.2ClHO4/c1(3-13-25-37-31(29-17-7-5-8-18-29)27-35-23-15-11-21-33(35)37)2-4-14-26-38-32(30-19-9-6-10-20-30)28-36-24-16-12-22-34(36)38;2*2-1(3,4)5/h5-12,15-24,27-28H,1-4,13-14,25-26H2;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
XECIXRJZSKVSOT-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3N2CCCCCCCCN4C5=CC=CC=[N+]5C=C4C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B15193593.png)
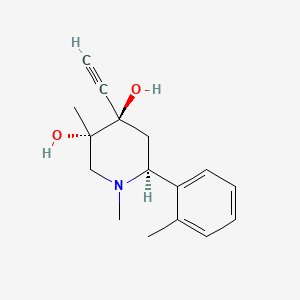
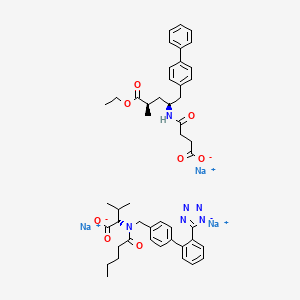


![(4S,5R,6S)-3-[6-[(2R)-3-amino-2-hydroxypropyl]-7-methylsulfanylimidazo[5,1-b][1,3]thiazol-6-ium-2-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15193614.png)
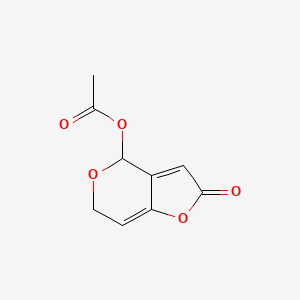
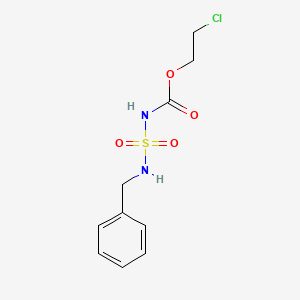
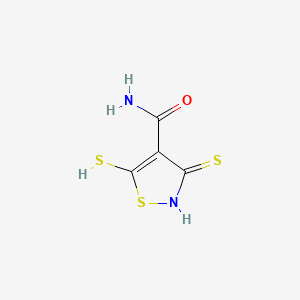

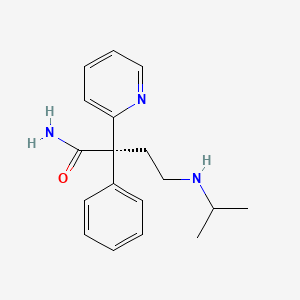
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15193637.png)


